molecular formula C16H21F3N2O3 B6935142 N,N-dimethyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide

N,N-dimethyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B6935142
M. Wt: 346.34 g/mol
InChI Key: BJHVXOOXTWNPGU-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxyethyl moiety, which is further linked to a pyrrolidine-2-carboxamide structure

Properties

IUPAC Name

N,N-dimethyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3/c1-20(2)15(22)14-4-3-9-21(14)10-11-23-12-5-7-13(8-6-12)24-16(17,18)19/h5-8,14H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHVXOOXTWNPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1CCOC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxyethyl intermediate: This step involves the reaction of 4-(trifluoromethoxy)phenol with an appropriate alkylating agent to form the 4-(trifluoromethoxy)phenoxyethyl intermediate.

    Coupling with pyrrolidine-2-carboxamide: The phenoxyethyl intermediate is then coupled with N,N-dimethylpyrrolidine-2-carboxamide under suitable conditions, such as the presence of a base and a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The trifluoromethoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

N,N-dimethyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Material Science: Its chemical properties can be exploited in the design of new materials with specific functionalities, such as improved thermal stability or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. The pyrrolidine-2-carboxamide moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyrrolidine-2-carboxamide: This compound is similar but has a trifluoromethyl group instead of a trifluoromethoxy group.

    N,N-dimethyl-1-[2-[4-(methoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide: This variant contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

N,N-dimethyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can result in enhanced chemical stability, increased lipophilicity, and improved binding interactions with biological targets compared to its analogs.

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